{2-[(4-Chlorophenyl)methyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methanol
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Overview
Description
{2-[(4-Chlorophenyl)methyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methanol is a complex organic compound with a unique structure that includes a chlorophenyl group and a cyclopentapyrrol ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Chlorophenyl)methyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methanol typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with a cyclopentapyrrol derivative under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions
{2-[(4-Chlorophenyl)methyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
{2-[(4-Chlorophenyl)methyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes[][3].
Mechanism of Action
The mechanism of action of {2-[(4-Chlorophenyl)methyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(S)-(4-Chlorophenyl)(pyridin-2-yl)methanol: A compound with a similar chlorophenyl group but different ring structure.
®-(4-Chlorophenyl)pyridin-2-yl)methanol: Another similar compound with a different stereochemistry.
Uniqueness
{2-[(4-Chlorophenyl)methyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methanol is unique due to its specific ring structure and the presence of both a chlorophenyl group and a hydroxyl group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C15H20ClNO |
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Molecular Weight |
265.78 g/mol |
IUPAC Name |
[2-[(4-chlorophenyl)methyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol |
InChI |
InChI=1S/C15H20ClNO/c16-14-5-3-12(4-6-14)8-17-9-13-2-1-7-15(13,10-17)11-18/h3-6,13,18H,1-2,7-11H2 |
InChI Key |
ANXACJUTCLITLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC2(C1)CO)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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